molecular formula C17H18F3NO B1391311 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline CAS No. 946773-38-2

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline

Cat. No. B1391311
M. Wt: 309.33 g/mol
InChI Key: PFIIVUUYHXBSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline” is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline” can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N .

Scientific Research Applications

Synthesis and Characterization of Polymers

  • 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline is used in the synthesis and characterization of side-group liquid-crystalline polymers with fluorine-containing mesogens. These polymers are characterized by size exclusion chromatography and differential scanning calorimetry (Prescher et al., 1995).

Chemical Structure Studies

  • The compound is utilized in studies related to the synthesis, characterization, and crystal structure of Cu(II) and Pd(II) complexes. These complexes are analyzed through various spectroscopic techniques and X-ray diffraction methods (Kasumov et al., 2016).

Catalysis and Chemical Reactions

  • It serves as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process facilitates the synthesis of diverse quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Development of Novel Compounds

  • The compound plays a role in the development of new syntheses, such as the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. It's used in reactions involving N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines to yield high-yield compounds (Gong & Kato, 2004).

Organometallic Chemistry

  • It is essential in studies of organometallic chemistry, where its trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with site selectivity depending on the protective group used (Leroux et al., 2003).

Oxidation Studies

  • This chemical is involved in oxidation studies, particularly in the dirhodium-catalyzed oxidations of phenol and aniline compounds (Ratnikov et al., 2011).

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-3-11(2)12-4-7-14(8-5-12)22-16-9-6-13(10-15(16)21)17(18,19)20/h4-11H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIIVUUYHXBSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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